![molecular formula C10H6BrNOS B1520770 2-(4-Bromophenyl)thiazole-5-carbaldehyde CAS No. 914348-78-0](/img/structure/B1520770.png)
2-(4-Bromophenyl)thiazole-5-carbaldehyde
Overview
Description
2-(4-Bromophenyl)thiazole-5-carbaldehyde is a thiazole aldehyde derivative . It is a compound with the molecular formula C10H6BrNOS .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, 2-Thiazolecarboxaldehyde, a related compound, undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)thiazole-5-carbaldehyde includes a bromophenyl group attached to a thiazole ring, which is further connected to a carbaldehyde group . The compound has a molecular weight of 268.13 g/mol .Scientific Research Applications
Antimicrobial Activity
2-(4-Bromophenyl)thiazole-5-carbaldehyde: has been studied for its potential in combating antimicrobial drug resistance. Derivatives of this compound have shown effectiveness against various microbial pathogens, which is crucial in the development of new antimicrobial agents .
Anticancer Properties
Research indicates that thiazole derivatives, including 2-(4-Bromophenyl)thiazole-5-carbaldehyde , may play a role in anticancer drug development. These compounds can be designed to target drug-resistant cancer cells, offering a new avenue for cancer treatment .
Anti-Inflammatory Applications
The compound’s derivatives have been synthesized to explore their antinociceptive and anti-inflammatory activities. This is particularly relevant in the search for new treatments for chronic inflammatory diseases .
Material Science
In material science, 2-(4-Bromophenyl)thiazole-5-carbaldehyde can be used as a precursor for synthesizing compounds with specific optical properties. These materials can be applied in the creation of novel sensors or in photonics .
Chemical Synthesis
This compound serves as a building block in chemical synthesis, particularly in the construction of complex molecules with thiazole rings. Such molecules are of interest due to their diverse biological activities .
Neurotransmitter Synthesis
Thiazole derivatives are known to assist in the synthesis of neurotransmitters like acetylcholine, which are essential for the normal functioning of the nervous system .
Pharmacological Research
2-(4-Bromophenyl)thiazole-5-carbaldehyde: is utilized in pharmacological research to develop drugs with thiazole as a core structure. These drugs are investigated for various therapeutic effects, including anticonvulsant and antioxidant activities .
Genomics and Proteomics
In the fields of genomics and proteomics, thiazole derivatives are used to study protein interactions and gene expression. This compound can be a part of reagents that facilitate these advanced research areas .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as topoisomerase ii and oestrogen receptors
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various cellular changes . For instance, some compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects such as cell death .
Result of Action
Similar compounds have been found to cause various effects such as dna double-strand breaks and cell death .
properties
IUPAC Name |
2-(4-bromophenyl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAXARYULRUREE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661673 | |
Record name | 2-(4-Bromophenyl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)thiazole-5-carbaldehyde | |
CAS RN |
914348-78-0 | |
Record name | 2-(4-Bromophenyl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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